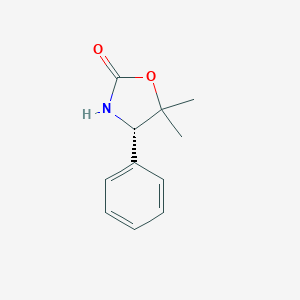

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Description

Properties

IUPAC Name |

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQRCAULDOQKPF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370009 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-84-5 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Introduction: The Role of Steric Hindrance in Asymmetric Synthesis

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries are indispensable tools. These molecular scaffolds temporarily attach to a substrate, directing subsequent chemical reactions to favor the formation of one enantiomer over the other. Among the most successful and widely utilized are the Evans-type oxazolidinone auxiliaries. This compound represents a specialized member of this class, distinguished by the gem-dimethyl group at the C5 position. This feature imparts significant steric hindrance, which can enhance facial selectivity in reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder cycloadditions, making it a valuable reagent for drug development professionals and organic chemists.

This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and laboratory-proven techniques. It moves beyond a simple recitation of steps to explain the underlying rationale for experimental choices, ensuring a self-validating and reproducible protocol.

Part 1: Synthesis of the Chiral Amino Alcohol Precursor

The cornerstone of this synthesis is the preparation of the enantiomerically pure precursor, (S)-2-amino-2,2-dimethyl-1-phenylethanol. The stereochemical integrity of the final oxazolidinone is entirely dependent on the purity of this starting material. While several routes to chiral β-amino alcohols exist, a common and effective strategy involves the asymmetric reduction of a prochiral α-amino ketone.

Conceptual Workflow: Precursor Synthesis

The synthesis begins with an α-amino ketone, which is then stereoselectively reduced to the corresponding amino alcohol. Biocatalytic methods, employing enzymes or whole organisms like Saccharomyces cerevisiae (baker's yeast), are particularly effective for this transformation, often providing high enantiomeric excess (ee).[1]

Caption: Asymmetric synthesis of the chiral amino alcohol precursor.

Part 2: Cyclization to Form the Oxazolidinone Ring

The formation of the 2-oxazolidinone heterocycle is achieved by reacting the chiral amino alcohol with a carbonylating agent. While highly reactive and toxic phosgene gas was historically used, safer and more convenient phosgene equivalents are now standard. Diethyl carbonate is an excellent choice due to its lower toxicity, ease of handling, and the fact that the primary byproduct is ethanol, which can be easily removed.[2][3]

The Underlying Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

-

N-acylation: The more nucleophilic amine group of the amino alcohol attacks the electrophilic carbonyl carbon of diethyl carbonate.

-

Intramolecular Cyclization: The hydroxyl group then acts as a nucleophile, attacking the newly formed carbamate intermediate to displace ethanol and close the five-membered ring.

The use of a base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity and driving the reaction to completion.[3]

Experimental Protocol: Synthesis

A robust method adapted from the synthesis of analogous oxazolidinones is as follows.[3][4]

-

Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer and a distillation apparatus (e.g., a Vigreux column and distillation head) to remove the ethanol byproduct as it forms. The receiving flask should be cooled in an ice bath.

-

Reagent Charging: To the flask, add (S)-2-amino-2,2-dimethyl-1-phenylethanol (1.0 equiv), diethyl carbonate (2.2 equiv), and anhydrous potassium carbonate (2.1 equiv).[3]

-

Reaction Execution: Heat the reaction mixture in an oil bath to approximately 130-160°C.[3] Ethanol will begin to distill over. The reaction is monitored by observing the cessation of ethanol distillation, which typically takes several hours.

-

Initial Work-up: Once the reaction is complete (i.e., ethanol distillation stops), cool the mixture to room temperature. Dilute the solidified mass with a suitable organic solvent like dichloromethane and wash sequentially with water and brine.[2][3]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Part 3: Purification via Recrystallization

For most applications, the crude this compound can be purified to a high degree by a single recrystallization. The choice of solvent system is critical for obtaining high purity and yield. A mixed solvent system, typically involving a good solvent in which the compound is soluble at high temperatures and a poor solvent (or "anti-solvent") in which it is insoluble at low temperatures, is often most effective.

Experimental Protocol: Purification

-

Solvent Selection: A mixture of ethyl acetate and a nonpolar solvent like hexanes or isopropyl ether is highly effective.[4][5] A ratio of 1:1.5 to 1:2 ethyl acetate/hexane is a good starting point.[3]

-

Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate. The term "minimal" is key; using excessive solvent will reduce the recovery yield.

-

Inducing Crystallization: While the solution is still warm, slowly add hexane or isopropyl ether dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

-

Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities. Dry the purified crystals under vacuum.

For exceptionally challenging purifications, column chromatography using silica gel with a gradient eluent of ethyl acetate in hexane can be employed.[6]

Overall Synthesis and Purification Workflow

The entire process from precursor to purified product is a streamlined sequence designed for efficiency and purity.

Caption: Workflow for the synthesis and purification of the title compound.

Data Summary and Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. The following table summarizes expected data for this compound.

| Parameter | Expected Value | Rationale & Significance |

| Appearance | White crystalline solid | Indicates high purity; colored impurities have been removed. |

| Yield | >75% (after recrystallization) | Demonstrates the efficiency of the cyclization and purification. |

| Melting Point | Approx. 129-132 °C | A sharp melting range is a key indicator of purity.[7] |

| Optical Rotation | Positive (+) value in CHCl₃ | Confirms the (S)-enantiomer was synthesized and is in excess. |

| ¹H NMR (CDCl₃) | δ ~7.3-7.4 (m, 5H, Ar-H), ~4.8 (s, 1H, CH-Ph), ~1.5 (s, 3H, CH₃), ~1.0 (s, 3H, CH₃) | Confirms the chemical structure and proton environment. |

| ¹³C NMR (CDCl₃) | δ ~158 (C=O), ~140 (Ar-C), ~126-129 (Ar-CH), ~85 (C-Ph), ~65 (C(CH₃)₂), ~25, ~22 (CH₃) | Confirms the carbon skeleton of the molecule. |

Conclusion

The synthesis and purification of this compound is a robust and reproducible process that relies on fundamental principles of organic chemistry. The key steps—asymmetric synthesis of the amino alcohol precursor, cyclization with a safe carbonylating agent, and purification by recrystallization—are scalable and efficient. By understanding the causality behind each procedural choice, from driving the reaction equilibrium by distilling ethanol to selecting the optimal solvent system for purification, researchers can reliably produce this valuable chiral auxiliary for use in sophisticated asymmetric transformations.

References

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.

- (S)-2-Dimethylamino-1-phenylethanol | 2202-69-9. (n.d.). Benchchem.

- What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone?. (n.d.). Guidechem.

- (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). LookChem.

- Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). PrepChem.com.

- 2-AMINO-1-PHENYLETHANOL synthesis. (n.d.). ChemicalBook.

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.

- Preparation method of (S) -4-phenyl-2-oxazolidinone. (n.d.). Google Patents.

- Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons.

- Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. (n.d.). ResearchGate.

- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.

- (s)-4-(phenylmethyl)-2-oxazolidinone. (n.d.). Organic Syntheses Procedure.

- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (n.d.). Google Patents.

- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers.

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office.

- An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (n.d.). Scientific Research Publishing.

- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.

- 2-amino-2-phenylethanol. (n.d.). ChemSynthesis.

- (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. (n.d.). Alchem Pharmtech.

- This compound. (n.d.). Aladdin.

- Method of recovering (s)-(+)-4-phenyl-2-oxazolidone from Ezetimibe production effluent. (n.d.). Google Patents.

- 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. (n.d.). PubChem.

- (S)-(+)-4-Phenyl-2-oxazolidinone. (n.d.). ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone CAS number 168297-84-5

An In-depth Technical Guide to (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (CAS: 168297-84-5)

Abstract

This compound is a highly effective chiral auxiliary used in asymmetric synthesis to achieve exceptional levels of stereocontrol in the formation of carbon-carbon bonds. As a member of the "SuperQuat" family of auxiliaries, it represents a significant advancement over traditional Evans auxiliaries, offering enhanced diastereoselectivity and improved cleavage properties.[1][2] This guide provides a comprehensive overview of its properties, the mechanistic basis for its stereodirecting power, detailed protocols for its application in key synthetic transformations, and a discussion of its advantages in modern drug discovery and development.[3][4]

Introduction: The "SuperQuat" Advantage

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for constructing enantiomerically pure molecules, a critical requirement for pharmaceuticals and biologically active compounds.[5] The oxazolidinone family, popularized by David A. Evans, set a gold standard for predictable and high-fidelity stereochemical control.[6]

This compound, also known by the trade name (S)-Phenyl SuperQuat, was developed to address some of the limitations of earlier Evans auxiliaries.[1] The key innovation is the incorporation of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This structural modification imparts two crucial advantages:

-

Enhanced Stereoselectivity : The gem-dimethyl substitution induces a conformational bias in the adjacent C4-phenyl group, forcing it into a position that provides superior shielding of one face of the N-acyl enolate. This leads to higher diastereoselectivity in reactions like alkylation and conjugate addition.[1][7]

-

Improved Cleavage and Recovery : The steric bulk of the gem-dimethyl groups hinders unwanted nucleophilic attack at the endocyclic carbonyl of the auxiliary itself, facilitating cleaner cleavage of the N-acyl group and improving the recovery and recyclability of the valuable auxiliary.[1][2]

This guide will focus on the practical application of this advanced auxiliary, providing the necessary data and protocols to successfully implement it in a research or development setting.

Physicochemical Properties & Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 168297-84-5 | [3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| Appearance | White crystalline solid/powder | [3] |

| Melting Point | 151-156 °C | [3] |

| Optical Rotation | [α]₂₅/D +70.5° to +71° (c=1 to 2 in CHCl₃) | [3] |

| Purity | ≥98% (typically ≥99.5% chiral purity by HPLC) | [3] |

| Synonyms | (S)-Phenyl superquat | [3] |

Safety Considerations: Safety data for this compound presents some inconsistencies between suppliers. One source lists it with a "Warning" signal word, associated with skin, eye, and respiratory irritation (H315, H319, H335). Another indicates it is not considered hazardous under OSHA standards. Given this ambiguity, it is imperative to handle the compound with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

The Principle of Asymmetric Induction

The efficacy of a chiral auxiliary lies in its ability to create a rigid and predictable chiral environment around a reactive center. The "SuperQuat" auxiliary achieves this through a well-defined conformational arrangement after N-acylation and subsequent enolate formation.

The general workflow for employing a chiral auxiliary is a multi-step process involving attachment, stereoselective reaction, and cleavage.

Caption: General workflow for using the SuperQuat chiral auxiliary.

The key to high diastereoselectivity is the formation of a chelated Z-enolate intermediate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The C4-phenyl group, influenced by the C5-dimethyl groups, effectively blocks the si-face of the enolate. This forces an incoming electrophile to approach from the less hindered re-face, leading to the preferential formation of one diastereomer.

Caption: Steric shielding of the chelated enolate intermediate.

Core Applications & Experimental Protocols

This compound is primarily used to synthesize chiral carboxylic acid derivatives, alcohols, and aldehydes via asymmetric alkylation and conjugate addition reactions.[8]

Protocol 1: N-Acylation of the Auxiliary

This initial step attaches the substrate (e.g., a propionyl group) to the auxiliary. Milder methods using an acyl transfer catalyst like DMAP are often preferred over strong bases like n-BuLi for operational simplicity.[6]

Materials:

-

This compound (1.0 eq)

-

Propionic anhydride (1.5 eq) or Propionyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the SuperQuat auxiliary (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add the propionic anhydride (1.5 eq) dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction to completion by TLC (stain: KMnO₄).

-

Quench the reaction with saturated aqueous NH₄Cl and transfer to a separatory funnel.

-

Extract with DCM (3x). Combine the organic layers.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20-30% EtOAc/Hexanes) to yield the pure N-propionyl SuperQuat.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol demonstrates the synthesis of an α-chiral center. The choice of base is critical for efficient enolate formation.

Materials:

-

N-propionyl SuperQuat (from Protocol 1) (1.0 eq)

-

Anhydrous THF

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq)

-

Electrophile (e.g., Benzyl bromide or Allyl iodide) (1.2 eq)

-

Saturated aqueous NH₄Cl

Procedure:

-

Under an inert atmosphere, dissolve the N-propionyl SuperQuat (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the base (e.g., NaHMDS, 1.0 M in THF) (1.05 eq) dropwise. A color change (typically to yellow/orange) indicates enolate formation. Stir for 30-45 minutes at -78 °C.

-

Add the electrophile (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage reagent determines the resulting functional group.[9]

A. Reductive Cleavage to a Chiral Aldehyde:

-

Reagent: Diisobutylaluminum hydride (DIBAL-H)

-

Procedure: Dissolve the alkylated product (1.0 eq) in anhydrous toluene and cool to -78 °C. Add DIBAL-H (1.0 M in hexanes) (1.1 eq) dropwise. Stir for 2 hours, then quench carefully with methanol, followed by saturated Rochelle's salt solution. Allow to warm to room temperature and stir vigorously until layers separate. Extract, dry, and purify to obtain the chiral aldehyde.

B. Hydrolytic Cleavage to a Chiral Carboxylic Acid:

-

Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂)

-

Procedure: Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF:H₂O and cool to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir at 0 °C for 2-4 hours. Quench with aqueous sodium sulfite (Na₂SO₃). Acidify with HCl to pH ~2 and extract the carboxylic acid product. The aqueous layer can be basified to recover the auxiliary.

C. Reductive Cleavage to a Chiral Alcohol:

-

Reagent: Lithium borohydride (LiBH₄)

-

Procedure: Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Add LiBH₄ (2.0 eq) portion-wise. Stir and allow to warm to room temperature. Quench carefully with 1 M NaOH. Extract, dry, and purify to obtain the chiral primary alcohol.

Caption: Cleavage pathways to different chiral products.

Performance & Applications

The SuperQuat auxiliary has demonstrated excellent performance in generating α- and β-substituted chiral aldehydes, which are valuable building blocks in total synthesis.

| Transformation | Diastereoselectivity (d.e.) | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Alkylation | 85 – 94% | 87 – 94% | [8] |

| Asymmetric Conjugate Addition | > 95% | > 95% | [8] |

This methodology has been successfully applied to the synthesis of natural product fragments, such as (R)-3-isopropenylhept-6-enal, a component of the sex pheromone of the California red scale.[8]

Conclusion

This compound is a state-of-the-art chiral auxiliary that provides researchers and drug development professionals with a reliable and highly effective tool for asymmetric synthesis. Its superior design, characterized by the C5 gem-dimethyl substitution, translates directly into higher diastereoselectivity and more efficient, cleaner reactions compared to its predecessors.[1] The detailed protocols and mechanistic understanding provided in this guide serve as a practical resource for leveraging the "SuperQuat" advantage to construct complex, enantiomerically pure molecules with confidence and precision.

References

-

BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. 9

-

Wikipedia. (n.d.). Chiral auxiliary. Link

-

Davies, S. G., et al. (2010). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry. Link

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Link

-

ResearchGate. (n.d.). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Link

-

Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Al-Harrasi, A., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Zenodo. Link

-

Chem-Impex. (n.d.). This compound. Link

-

Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Link

-

American Chemical Society. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Link

-

BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. 10

-

ResearchGate. (2020). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Link

-

Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Link

-

Tetrahedron. (2008). Stereoselective functionalisation of SuperQuat enamides: asymmetric synthesis of homochiral 1,2-diols and α-benzyloxy carbonyl compounds. Link

Sources

- 1. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

mechanism of stereocontrol for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

An In-Depth Technical Guide to the Stereocontrol Mechanism of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Pursuit of Chirality

In the landscape of modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral molecules, particularly single enantiomers, form the basis of the pharmaceutical, agrochemical, and fragrance industries. The development of robust methods for asymmetric synthesis is therefore a cornerstone of chemical research. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable approach for introducing stereocenters with high fidelity.[1][2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][2]

This guide provides a comprehensive technical overview of the this compound, a highly effective chiral auxiliary. We will delve into the structural features that govern its stereodirecting power and the mechanistic principles behind its application in key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile synthetic tool.

Structural Foundation of Stereocontrol

The efficacy of an oxazolidinone auxiliary is dictated by its ability to create a sterically biased environment around the reactive center. The subject of this guide, this compound, possesses a unique combination of structural elements that contribute to its high degree of stereocontrol.

-

(S)-Configuration at C4: The stereocenter at the 4-position, bearing a phenyl group, is the primary source of chirality. In reactions involving an N-acyl derivative, this substituent effectively shields one face of the corresponding enolate.

-

Phenyl Group at C4: The bulky phenyl group provides a significant steric blockade, compelling incoming electrophiles to approach from the less hindered face.

-

Gem-Dimethyl Group at C5: The two methyl groups at the 5-position, often referred to as a "SuperQuat" feature, serve to lock the conformation of the ring system.[3][4] This conformational rigidity enhances the facial bias established by the C4-substituent, leading to improved diastereoselectivity in many cases compared to auxiliaries lacking this feature.[4]

The combination of the C4-phenyl and C5-gem-dimethyl groups creates a well-defined and highly predictable chiral environment, making this auxiliary a powerful tool for asymmetric synthesis.[3][5]

The Core Mechanism: From Acylation to Stereoselective Transformation

The application of this compound as a chiral auxiliary follows a well-established three-step sequence: acylation, diastereoselective enolate reaction, and cleavage.

N-Acylation: Attaching the Prochiral Substrate

The first step involves the attachment of a carboxylic acid derivative (in the form of an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone.[1][6] While traditional methods often employ strong bases like n-butyllithium at low temperatures, milder conditions have been developed.[2][6]

Experimental Protocol: N-Acylation

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂), add a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove salts and purify the N-acyloxazolidinone product by chromatography or recrystallization.

The use of DMAP can catalyze the acylation at room temperature, avoiding the need for strong, pyrophoric bases.[2]

Enolate Formation: The Key to Selectivity

The stereochemical outcome of the subsequent reaction hinges on the selective formation of a specific enolate geometry. For N-acyloxazolidinones, the formation of the (Z)-enolate is crucial for high diastereoselectivity.[1] This is typically achieved through deprotonation with a hindered base, often in the presence of a Lewis acid.

The prevailing model suggests that the two carbonyl groups of the N-acyloxazolidinone adopt a syn-parallel orientation to minimize dipole-dipole repulsion. The base then abstracts the α-proton, and the resulting enolate is stabilized by chelation with the metal cation (e.g., Li⁺ from LDA) or a Lewis acid (e.g., Bu₂BOTf). The substituent at the C4 position sterically directs this chelated structure, favoring the formation of the (Z)-enolate.

Caption: Workflow for (Z)-enolate formation.

Diastereoselective Reactions: Building the Chiral Center

Once the (Z)-enolate is formed, it can react with a variety of electrophiles to create a new stereocenter with high diastereoselectivity. The C4-phenyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered side.

2.3.1. Asymmetric Alkylation

Alkylation of the enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity.[1][5] The chelated (Z)-enolate presents a rigid conformation where the C4-phenyl group shields the si-face, directing the incoming electrophile to the re-face.

Caption: Stereodirecting effect in alkylation.

2.3.2. Asymmetric Aldol Reaction

The aldol reaction is another powerful application of oxazolidinone auxiliaries.[1][7] The reaction of the boron enolate (formed with Bu₂BOTf) with an aldehyde proceeds through a Zimmerman-Traxler transition state.[1] This chair-like, six-membered transition state minimizes 1,3-diaxial interactions by placing the aldehyde's R-group in an equatorial position. The C4-phenyl group on the auxiliary dictates the facial selectivity of the enolate, leading to the formation of the syn-aldol product with a high degree of stereocontrol.[1]

2.3.3. Asymmetric Conjugate Addition

(S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones have been shown to be highly effective in diastereoselective conjugate addition reactions of organocuprates to α,β-unsaturated N-acyl derivatives.[3] This method allows for the asymmetric synthesis of β-substituted aldehydes with high diastereoselectivity (generally >95% de).[3]

Auxiliary Cleavage: Releasing the Chiral Product

The final step is the removal of the chiral auxiliary. The robust amide bond can be cleaved under various conditions to yield different functional groups, without affecting the newly formed stereocenter.

-

To Carboxylic Acid: Hydrolysis with aqueous lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide (LiOOH).

-

To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

-

To Aldehyde: Reduction with diisobutylaluminium hydride (DIBAL-H) has been shown to be effective for 5,5-dimethyl derivatives.[3][8]

-

To Thioester: Intramolecular N-to-S acyl transfer can be achieved with specially designed cysteine-derived oxazolidinones.[9]

The auxiliary can typically be recovered in high yield after an aqueous workup and purification.[10]

Application Data

The following table summarizes representative data for reactions employing 5,5-dimethyl-4-substituted-2-oxazolidinone auxiliaries, demonstrating their effectiveness in controlling stereochemistry.

| Reaction Type | Auxiliary | Electrophile/Substrate | Diastereomeric Excess (de) | Yield | Reference |

| Enolate Alkylation | (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Various Alkyl Halides | 85–94% | Good | [3] |

| α-Tertiary Alkylation | N-(phenylacetyl)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | t-BuBr | High (d.r. not specified) | 2% (initial) | [5] |

| Conjugate Addition | (S)-N-crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Organocuprates | >95% | High | [3] |

Conclusion

This compound stands as a highly reliable and effective chiral auxiliary for asymmetric synthesis. Its stereodirecting power emanates from a well-defined structural framework, where the C4-phenyl group establishes a primary steric bias and the C5-gem-dimethyl group provides conformational rigidity. The predictable formation of a chelated (Z)-enolate allows for a diverse range of stereoselective transformations, including alkylations, aldol reactions, and conjugate additions, all proceeding with excellent levels of diastereoselectivity. The ease of attachment and mild cleavage conditions, coupled with the potential for auxiliary recovery, solidify its position as a valuable tool for the modern synthetic chemist in the precise construction of chiral molecules.

References

-

Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Bull, J. A., et al. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

-

Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

-

Wang, Z., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters. [Link]

-

Urpi, F., et al. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry. [Link]

-

Ager, D. J., et al. (1997). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

-

Torssell, S., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Organic Letters. [Link]

-

PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

-

Ager, D. J., et al. (1997). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

-

Douglas, C. J., & Overman, L. E. (2016). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science. [Link]

-

Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Davies, S. G., et al. (2000). SuperQuat, (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one for the asymmetric synthesis of α-substituted-aldehydes. Tetrahedron: Asymmetry. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SuperQuat, (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one for the asymmetric synthesis of α-substituted-aldehydes | Department of Chemistry [chem.ox.ac.uk]

- 9. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the field of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for achieving high levels of stereocontrol. Among these, oxazolidinones, and specifically derivatives like (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, have emerged as powerful tools. Their rigid, well-defined structure provides an excellent platform for inducing stereoselectivity in a wide array of chemical transformations. The precise characterization of these auxiliaries is paramount to understanding their function and ensuring the reproducibility of synthetic protocols. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of these molecules in solution.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound belongs to the Evans' chiral auxiliaries class, which are instrumental in stereoselective synthesis. The strategic placement of a phenyl group at the C4 position and two methyl groups at the C5 position creates a sterically hindered environment that effectively directs the approach of incoming reagents to one face of a prochiral substrate attached to the nitrogen atom. This steric control is the foundation of its utility in asymmetric aldol additions, alkylations, and other carbon-carbon bond-forming reactions.

The synthesis of such oxazolidinones typically involves the cyclization of a corresponding amino alcohol. For instance, (S)-phenylglycinol can be reacted with a carbonyl source to form the oxazolidinone ring[1]. The addition of the gem-dimethyl group at the C5 position can be achieved through multi-step synthetic sequences starting from appropriate precursors. The purity and structural integrity of the final chiral auxiliary are critical for its performance, making NMR spectroscopy an indispensable quality control and characterization tool.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following protocol is a validated methodology for obtaining ¹H and ¹³C NMR data for chiral oxazolidinones.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>98%). Residual solvents or synthetic byproducts can complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds due to its good solubilizing properties and relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but may lead to different chemical shifts due to solvent effects.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-2 s | 2 s |

| Number of Scans | 8-16 | 1024-4096 |

| Spectral Width | 12-16 ppm | 200-220 ppm |

Analysis of ¹H NMR Spectral Data

While the precise ¹H NMR spectrum of this compound is not available, we can predict the expected chemical shifts and multiplicities by analyzing the spectrum of the closely related (S)-(+)-4-Phenyl-2-oxazolidinone and considering the effect of the additional gem-dimethyl group.

Expected ¹H NMR Spectrum of this compound

The introduction of two methyl groups at the C5 position will lead to the disappearance of the signals corresponding to the C5 protons and the appearance of two new singlets for the diastereotopic methyl groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Phenyl-H | 7.20-7.40 | Multiplet | - | Aromatic protons of the phenyl group. |

| NH | ~6.0-7.0 | Broad Singlet | - | The chemical shift can be variable and concentration-dependent. |

| H4 | ~4.8-5.0 | Singlet | - | This proton is adjacent to the phenyl group and the nitrogen atom. The coupling with C5 protons is absent. |

| CH₃ (syn to Ph) | ~1.4-1.6 | Singlet | - | One of the diastereotopic methyl groups. |

| CH₃ (anti to Ph) | ~1.2-1.4 | Singlet | - | The other diastereotopic methyl group, likely shielded by the phenyl ring. |

Reference ¹H NMR Data for (S)-(+)-4-Phenyl-2-oxazolidinone

The following table presents the reported ¹H NMR data for (S)-(+)-4-Phenyl-2-oxazolidinone, which serves as a basis for our predictions[2].

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.30-7.45 | Multiplet | - |

| NH | ~6.74 | Broad Singlet | - |

| H4 | ~4.94 | Doublet of Doublets | J = 8.8, 4.4 |

| H5a (trans to Ph) | ~4.70 | Doublet of Doublets | J = 8.8, 8.8 |

| H5b (cis to Ph) | ~4.14 | Doublet of Doublets | J = 8.8, 4.4 |

Analysis of ¹³C NMR Spectral Data

Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum of this compound based on the known data for related structures and the expected electronic effects of the gem-dimethyl substitution.

Expected ¹³C NMR Spectrum of this compound

The C5 carbon will become a quaternary carbon, and two new signals for the methyl carbons will appear.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~158-160 |

| Phenyl-C (ipso) | ~138-140 |

| Phenyl-C (ortho, meta, para) | ~125-130 |

| C4 | ~60-65 |

| C5 | ~75-80 |

| CH₃ (syn to Ph) | ~25-30 |

| CH₃ (anti to Ph) | ~20-25 |

Structural Elucidation with 2D NMR Techniques

To unambiguously assign all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would confirm the lack of coupling between H4 and any protons on C5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the chemical shifts of C4 and the two methyl carbons to their corresponding proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity within the molecule, for instance, by observing correlations from the methyl protons to C5 and C4.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this molecule, a NOESY spectrum could show correlations between the H4 proton and the ortho-protons of the phenyl ring, as well as between the methyl protons and the H4 and phenyl protons, helping to confirm the stereochemistry.

Caption: Logical flow of 2D NMR experiments for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is essential for its application in asymmetric synthesis. This guide has provided a detailed framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of this important chiral auxiliary. By combining 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. The predicted spectral data, based on the closely related (S)-(+)-4-Phenyl-2-oxazolidinone, offers a robust starting point for the analysis of this gem-dimethylated analog. As a final note, it is always recommended to acquire a full set of 2D NMR data for novel or newly synthesized batches of chiral auxiliaries to build a comprehensive internal spectral library.

References

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

NMR Sample Preparation. University of California, Davis. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. American Chemical Society. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

commercial availability and suppliers of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

An In-depth Technical Guide to (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone for Researchers and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, achieving precise control over stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that are incorporated into a prochiral substrate to guide a subsequent chemical transformation with high diastereoselectivity.[1] Among the most reliable and widely adopted classes of these molecules are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[1][2][3]

This guide focuses on a particularly effective member of this family: This compound . This compound, often referred to as a "SuperQuat" auxiliary, is distinguished by the gem-dimethyl substitution at the C5 position and a phenyl group at the C4 position. These structural features create a well-defined and sterically demanding chiral environment, enabling exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[4] Its utility in the synthesis of enantiomerically pure pharmaceuticals, including antibiotics and anti-inflammatory agents, makes it an invaluable asset for researchers in medicinal chemistry and process development.[5]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chiral reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 168297-84-5 | [5][6][7] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 151 - 156°C | [5] |

| Optical Rotation | [α]²⁵_D_ = +70.5 ± 2º (c=1 in CHCl₃) | [5] |

| Purity | ≥ 99.5% (HPLC, Chiral purity) is commercially available | [5] |

| Storage Conditions | Store at 0-8 °C | [5][8] |

While detailed spectral data requires experimental acquisition, typical ¹H NMR spectra of related 4-phenyl-2-oxazolidinone structures show characteristic signals for the phenyl protons and the protons on the oxazolidinone ring.[9] For the title compound, one would expect additional characteristic signals for the two methyl groups at the C5 position.

Mechanism of Stereocontrol: The Evans Auxiliary Model

The remarkable stereodirecting power of this compound stems from its ability to enforce a rigid and predictable conformation upon acylation and subsequent enolization. The process generally follows these steps:

-

Acylation: The nitrogen of the oxazolidinone is first acylated with a desired carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl imide.[1]

-

Enolate Formation: Treatment with a suitable base (e.g., LDA or NaHMDS) and a Lewis acid (typically a boron triflate) selectively generates a Z-enolate.[2][10] The steric bulk of the C4-phenyl and C5-gem-dimethyl groups plays a crucial role in this step.

-

Diastereoselective Reaction: The Z-enolate reacts with an electrophile (such as an aldehyde in an aldol reaction) through a highly organized, six-membered chair-like transition state, often described by the Zimmerman-Traxler model.[10] The C4-phenyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenters.[2][11] The dipole repulsion between the carbonyl groups is minimized in this arrangement, further stabilizing the preferred transition state.[2]

Caption: General workflow for asymmetric synthesis using an Evans-type chiral auxiliary.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Its commercial availability enhances its practicality for drug discovery and development pipelines.

| Supplier | Product/Catalog Number | Purity/Grade | CAS Number |

| Chem-Impex | 03298 | ≥ 99.5% (HPLC, Chiral purity) | 168297-84-5 |

| BLDpharm | BD660706 | - | 168297-84-5 |

| Sigma-Aldrich | 450715 | 98% | - |

| Alchem Pharmtech | AL-168297-84-5 | - | 168297-84-5 |

| Appchem | A297845 | - | 168297-84-5 |

| Aladdin | D147427 | - | - |

Note: Purity and product numbers are subject to change. Please consult the supplier's website for the most current information.

Applications in Drug Development and Asymmetric Synthesis

The high fidelity of stereochemical control offered by this auxiliary makes it a valuable tool in pharmaceutical development.[5] Its applications are broad and include:

-

Asymmetric Aldol Reactions: As a cornerstone of its utility, it facilitates the synthesis of syn-aldol products with exceptional diastereoselectivity, providing access to β-hydroxy carbonyl compounds, which are key building blocks for polyketide natural products and various drugs.[2][3]

-

Asymmetric Alkylation: The enolates derived from N-acyl imides undergo highly diastereoselective alkylation, enabling the synthesis of α-substituted chiral carboxylic acid derivatives.[4]

-

Asymmetric Michael Additions: It is used to direct the conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems.

-

Synthesis of Chiral Amines and Amino Acids: The auxiliary can be cleaved to reveal a chiral carboxylic acid, which can then be converted into other functional groups, including chiral primary amines, which are ubiquitous in pharmaceuticals.[8]

Its role has been demonstrated in the synthesis of intermediates for a wide range of therapeutic agents, underscoring its importance in medicinal chemistry.[5][12]

Representative Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for a diastereoselective aldol reaction between an N-propionyl auxiliary and an aldehyde.

1. Materials and Reagents:

-

This compound

-

Propionyl chloride

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (R-CHO)

-

Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

-

Tetrahydrofuran (THF), Diethyl ether

2. Step-by-Step Methodology:

-

Step 1: Acylation of the Auxiliary

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C.

-

Add n-BuLi (1.05 equiv) dropwise and stir for 15 minutes.

-

Add propionyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl imide.

-

-

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the purified N-propionyl imide (1.0 equiv) in anhydrous DCM and cool to 0°C.

-

Add Bu₂BOTf (1.1 equiv) dropwise, followed by Et₃N (1.2 equiv). Stir for 30 minutes to form the Z-boron enolate.

-

Cool the reaction mixture to -78°C.

-

Add the aldehyde (R-CHO, 1.5 equiv) dropwise.

-

Stir at -78°C for 2 hours, then warm to 0°C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% H₂O₂. Stir vigorously for 1 hour.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

-

-

Step 3: Cleavage and Recovery of the Auxiliary

-

The chiral auxiliary can be removed under mild conditions.[13] For example, treatment with lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, cleaves the acyl group to yield the chiral carboxylic acid without epimerization of the α-stereocenter.[13]

-

The auxiliary can then be recovered in high yield by a simple extraction procedure and recycled.[13][14]

-

Caption: Experimental workflow for a representative asymmetric aldol reaction.

Conclusion

This compound stands out as a highly effective and commercially accessible chiral auxiliary. Its robust stereodirecting capabilities, predictable outcomes based on a well-understood mechanistic model, and the ease of recovery and recycling make it a superior choice for asymmetric synthesis. For researchers and professionals in drug development, mastering the application of this auxiliary provides a reliable pathway to constructing complex, enantiomerically pure molecules that are essential for advancing therapeutic innovation.

References

-

Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). National Institutes of Health (NIH). [Link]

-

5,5-Dimethyl-2-phenyloxazolidin-4-one. Universal Biologicals. [Link]

-

This compound. Aladdin. [Link]

- Preparation method of (S)-4-phenyl-2-oxazolidinone.

-

Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). PubMed. [Link]

-

Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]

-

Fragments of 1 H NMR spectra of... ResearchGate. [Link]

-

Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (2000). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | 168297-84-5. Appchem. [Link]

-

5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2007). National Institutes of Health (NIH). [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. (2017). PubMed. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). National Institutes of Health (NIH). [Link]

-

oxalyl chloride suppliers USA. Chemicals.co.uk. [Link]

-

CAS 79-37-8丨Oxalyl Chloride from China Manufacturer. Wolfa. [Link]

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST WebBook. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. precisionFDA. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 168297-84-5|(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone|BLD Pharm [bldpharm.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 9. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The "SuperQuat" Advantage: A Technical Guide to a New Generation of Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for predictable, high-fidelity stereochemical control is paramount. While classic chiral auxiliaries, such as those developed by Evans, have been instrumental, inherent limitations have spurred the development of more robust and efficient alternatives. This technical guide delves into the "SuperQuat" family of chiral auxiliaries, a significant advancement that addresses key shortcomings of previous generations, offering enhanced stereoselectivity and superior process robustness, critical for complex molecule synthesis and drug development.

The Genesis of SuperQuat: Overcoming the Limitations of Evans Auxiliaries

The widely used Evans oxazolidinone auxiliaries, while powerful, present challenges, primarily concerning their conformational flexibility and susceptibility to undesired cleavage pathways. The "SuperQuat" family of 4-substituted 5,5-dimethyloxazolidin-2-ones was developed in the 1990s to directly address these issues.[1]

The key innovation of the SuperQuat auxiliary is the introduction of a gem-dimethyl group at the C(5) position of the oxazolidinone ring.[1] This seemingly minor structural modification has two profound consequences:

-

Conformational Rigidity and Enhanced Diastereoselectivity: The gem-dimethyl substitution induces a significant conformational bias on the adjacent C(4) substituent. This forces the C(4) group to orient itself towards the N-acyl fragment, creating a more defined and sterically hindered environment. This enhanced diastereofacial shielding leads to superior stereocontrol in a variety of asymmetric transformations compared to the analogous Evans auxiliaries.[1][2]

-

Suppression of Endocyclic Cleavage and Improved Recyclability: A major drawback of Evans auxiliaries is their propensity for endocyclic cleavage at the urethane carbonyl group, especially with strong nucleophiles or sterically hindered substrates. This side reaction leads to loss of the valuable auxiliary and complicates product purification. The steric hindrance provided by the C(5)-gem-dimethyl groups in SuperQuat auxiliaries effectively shields the endocyclic carbonyl from nucleophilic attack, ensuring that cleavage occurs exclusively at the desired exocyclic N-acyl position. This results in cleaner reactions, higher yields of the desired product, and improved recovery and recyclability of the chiral auxiliary.[1][2]

Mechanism of Stereodirection: A Chelation-Controlled Model

The high degree of stereoselectivity achieved with SuperQuat auxiliaries in reactions such as alkylations and aldol additions is rationalized by a chelation-controlled transition state model, analogous to that proposed for Evans auxiliaries. The formation of a rigid, chelated enolate is key to predictable facial selectivity.

The general workflow and the proposed transition state for an asymmetric alkylation are depicted below.

Caption: General workflow for asymmetric synthesis using a SuperQuat chiral auxiliary.

The enolization of the N-acyl SuperQuat derivative with a suitable base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) leads to the formation of a rigid (Z)-enolate, where the metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The C(4)-substituent on the SuperQuat auxiliary then effectively shields one face of the enolate from the incoming electrophile.

Sources

A Comprehensive Technical Guide to the Safe Handling of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Introduction: (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a valuable chiral auxiliary, a class of compounds instrumental in asymmetric synthesis for establishing stereocenters with high selectivity.[1] Like other Evans-type auxiliaries, its utility in pharmaceutical and fine chemical synthesis is significant.[2][3] However, its efficacy in the laboratory is predicated on a foundation of rigorous safety and handling protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly. It moves beyond a simple checklist, delving into the causality behind safety measures and establishing self-validating protocols to ensure the integrity of both the experiment and the well-being of laboratory personnel.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the first step in a thorough risk assessment. These properties dictate storage conditions, predict its behavior under various laboratory conditions, and inform the selection of appropriate safety controls.

| Property | Value | Source |

| Chemical Name | (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone | [4] |

| CAS Number | 168297-84-5 | [1][4][5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [4][6] |

| Molecular Weight | 191.23 g/mol | [4][6] |

| Melting Point | ~154 °C | [4] |

| Appearance | Solid powder (inferred from handling advice) | [7][8][9] |

Section 2: Hazard Identification and Risk Assessment

The Precautionary Principle: In the absence of specific toxicity data, the compound must be handled as a substance of unknown toxicity with a high degree of caution. The primary risks during handling are associated with the inhalation of airborne dust and inadvertent contact with skin or eyes. Therefore, a risk assessment must prioritize the containment of the solid material.

Caption: Risk assessment process when specific hazard data is unavailable.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The primary goal is to minimize the generation of airborne dust.

-

Chemical Fume Hood: All weighing and solution preparation activities should be conducted inside a certified chemical fume hood. This not only contains dust but also protects against potential, though uncharacterized, vapors.

-

Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure provides containment while minimizing air currents that can disrupt measurements.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the potential hazards.

Caption: Decision logic for selecting appropriate PPE based on the task.

-

Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[9][11][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber.[13][14] Gloves must be inspected for tears or pinholes before use.[8] A lab coat or chemical-resistant apron should be worn to protect clothing.[9]

-

Respiratory Protection: When handling the powder outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is mandatory.[8][9]

Section 4: Standard Operating Procedures for Safe Handling

The following protocol for weighing the compound and preparing a solution is designed as a self-validating system, integrating safety checks at each stage.

Protocol: Weighing and Preparing a Solution

-

Preparation:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Place a spill pad on the fume hood work surface.

-

Gather all necessary equipment: spatula, weigh paper or boat, container of the compound, and the designated solvent and glassware for the solution.

-

-

Weighing:

-

Place the weigh boat on the analytical balance inside the fume hood and tare the balance.

-

Carefully open the compound container, minimizing any disturbance that could create dust.

-

Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Avoid scooping actions that could aerosolize the powder.

-

Close the primary compound container immediately after dispensing.

-

Record the precise weight.

-

-

Transfer and Dissolution:

-

Carefully carry the weigh boat to the flask or beaker that will contain the final solution (this should be adjacent to the balance within the fume hood).

-

Gently tap or fold the weigh boat to transfer the solid into the glassware.

-

Add the solvent slowly to avoid splashing.

-

Stir or swirl as needed to dissolve the compound.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.

-

Wipe the spatula clean and decontaminate the work surface and any affected equipment.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.[8]

-

Wash hands thoroughly with soap and water after the procedure is complete.[7][8][15]

-

Section 5: Storage and Waste Disposal

Storage: Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][14]

-

Incompatibilities: Segregate from strong oxidizing agents.[7][9]

-

Access: Store in a locked cabinet or area to restrict access to authorized personnel.[7][12]

Waste Disposal: All waste materials must be treated as hazardous.

-

Containers: Use clearly labeled, sealed containers for solid and liquid waste.

-

Procedure: Contaminated materials (gloves, weigh boats, spill pads) must be placed in the solid hazardous waste stream. Unused compound or solutions must be disposed of as chemical waste.

-

Regulations: All disposal must adhere to institutional policies and local, state, and federal regulations.[7][9][11] Do not discharge to sewer systems.[11]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12][16] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][12][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12][16] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16][17] |

Spill Response

Caption: Step-by-step workflow for responding to a chemical spill.

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

-

Protect Yourself: Don the appropriate PPE, including respiratory protection.

-

Containment: Prevent the powder from spreading. Avoid creating dust. Cover a liquid spill with an inert absorbent material.

-

Cleanup: For a solid spill, gently sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste.[7][8] Do not use methods that create dust.

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of all cleanup materials as hazardous waste.[7]

References

-

SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone. Fisher Scientific. [Link]

-

(S)-5,5-dimethyl-4-phenyl-2-oxazolidinone. Stenutz. [Link]

-

Cas 33664-93-6, 2-Oxazolidinone,5,5-dimethyl-4-phenyl-(8CI,9CI). Lookchem. [Link]

-

SAFETY DATA SHEET - (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Fisher Scientific. [Link]

-

MSDS - (S)-4-Phenyl-2-oxazolidinone. KM Pharma Solution Private Limited. [Link]

-

5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

-

Safety data sheet - Isodecyl acrylate. Carl ROTH. [Link]

-

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Chem-Space. [Link]

-

4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide. PubChem. [Link]

-

Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

Sources

- 1. 168297-84-5|(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone|BLD Pharm [bldpharm.com]

- 2. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone [stenutz.eu]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Cas 33664-93-6,2-Oxazolidinone,5,5-dimethyl-4-phenyl-(8CI,9CI) | lookchem [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. carlroth.com [carlroth.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.fr [fishersci.fr]

- 15. biosynth.com [biosynth.com]

- 16. biosynth.com [biosynth.com]

- 17. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the precise construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in a vast array of natural products and pharmaceutical agents. The ability to control the absolute and relative stereochemistry of newly formed stereocenters is paramount. The Evans asymmetric aldol reaction, a powerful and reliable method, employs chiral oxazolidinone auxiliaries to direct the stereochemical course of the reaction with a high degree of predictability and efficiency.[1]